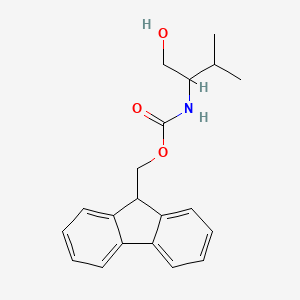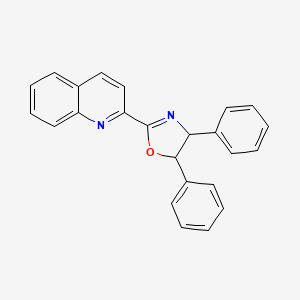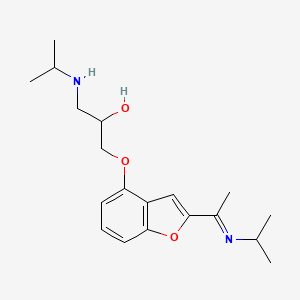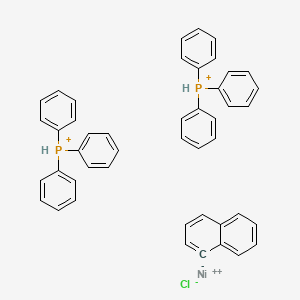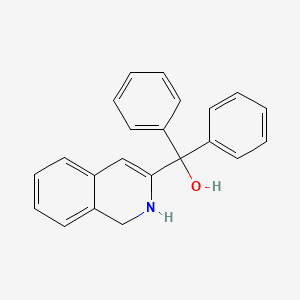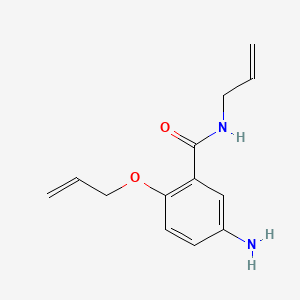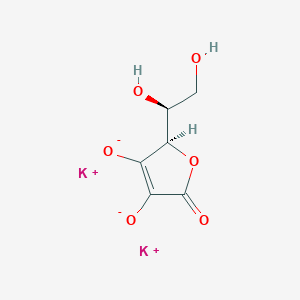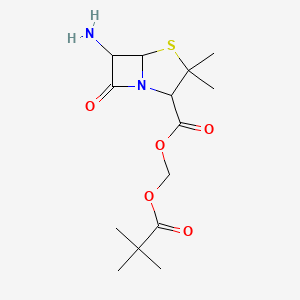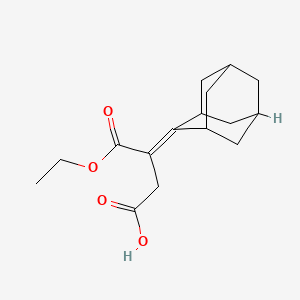
Monoethyl 2-adamantylidenesuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethyl 2-adamantylidenesuccinate is a chemical compound with the molecular formula C16H22O4. It contains a unique adamantane structure, which is a diamondoid hydrocarbon, making it an interesting subject for various chemical studies. The compound is known for its stability and distinctive chemical properties, which make it useful in a variety of applications.
Méthodes De Préparation
The synthesis of Monoethyl 2-adamantylidenesuccinate involves several steps. One common method includes the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as VO(acac)2. This reaction produces ethyl 2-adamantylidenecyanoacetate, which can then be further processed to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Monoethyl 2-adamantylidenesuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The adamantane structure allows for various substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Applications De Recherche Scientifique
Monoethyl 2-adamantylidenesuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives, which are valuable in materials science and organic chemistry.
Biology: The compound’s stability and unique structure make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mécanisme D'action
The mechanism by which Monoethyl 2-adamantylidenesuccinate exerts its effects is primarily through its interaction with specific molecular targets. The adamantane structure allows it to fit into various biological receptors, potentially inhibiting or activating certain pathways. For example, it may interact with enzymes or proteins involved in viral replication, thereby exerting antiviral effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Monoethyl 2-adamantylidenesuccinate can be compared with other similar compounds, such as:
Ethyl 2-adamantylidenecyanoacetate: Similar in structure but with a cyano group instead of a succinate ester.
1,3-Dehydroadamantane: Another adamantane derivative with different reactivity and applications.
Propriétés
Formule moléculaire |
C16H22O4 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
3-(2-adamantylidene)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-20-16(19)13(8-14(17)18)15-11-4-9-3-10(6-11)7-12(15)5-9/h9-12H,2-8H2,1H3,(H,17,18) |
Clé InChI |
MHKVXLDHSXKUJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
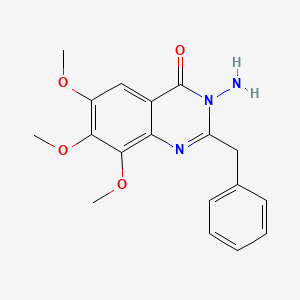
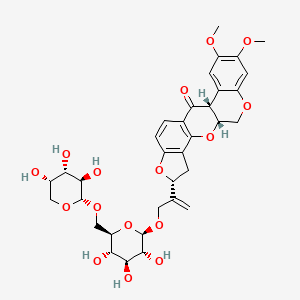
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
